molecular formula C8H12O5 B8672853 Ethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate

Ethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate

Cat. No.: B8672853
M. Wt: 188.18 g/mol
InChI Key: JCQFIMPZAUENFB-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate is a useful research compound. Its molecular formula is C8H12O5 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

IUPAC Name

ethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate

InChI

InChI=1S/C8H12O5/c1-3-11-6(9)8(2)4-12-7(10)13-5-8/h3-5H2,1-2H3

InChI Key

JCQFIMPZAUENFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(COC(=O)OC1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of triphosgene (19.5 g, 0.065 mol) in CH2Cl2 (200 mL) was added stepwise to a CH2Cl2 solution (150 mL) of ethyl 2,2-bis(methylol)propionate (EtMPA) (21.1 g, 0.131 mol) and pyridine (64 mL, 0.786 mol) over 30 min at −75° C. with dry ice/acetone. The reaction mixture was kept stirring for another 2 hours under chilled condition and then allowed to heat to room temperature. Saturated NH4Cl aqueous solution (200 mL) was added to the reaction mixture to decompose excess triphosgene. The organic phase was then treated with 1 N HCl aq (200 mL), followed by saturated NaHCO3 (200 mL), brine (200 mL), and water (200 mL). After the CH2Cl2 solution was dried over MgSO4 and evaporated, the residue was recrystallized from ethyl acetate to give white crystals (13.8 g, 56%). 1H NMR: delta 4.68 (d, 2H, CH2OCOO), 4.25 (q, 1H, OCH2CH3), 4.19 (d, 2H, CH2OCOO), 1.32 (s, 3H, CH3), 1.29 (t, 3H, CH3CH2O). 13C NMR: delta 171.0, 147.5, 72.9, 62.1, 39.9, 17.3, 13.8. HR-ESI-MS: m/z calcd for C8H12O5; Na, 211.0582; found, 221.0578.
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
19.5 g
Type
reactant
Reaction Step Three
Quantity
21.1 g
Type
reactant
Reaction Step Three
Quantity
64 mL
Type
reactant
Reaction Step Three
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
reactant
Reaction Step Six
Quantity
200 mL
Type
reactant
Reaction Step Seven
Yield
56%

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